molecular formula C3H6ClN5 B14010409 (1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride

(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride

Cat. No.: B14010409
M. Wt: 147.57 g/mol
InChI Key: RZVUFOUDEHPNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of tetrazine, a heterocyclic compound containing nitrogen atoms. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used for labeling and detecting biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride typically involves the reaction of a tetrazine derivative with an amine. One common method includes the use of (1,2,4,5-Tetrazin-3-YL)phenylmethanamine, which undergoes a reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve maintaining a low temperature and using solvents like methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Mechanism of Action

The primary mechanism of action for (1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride involves its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This reaction forms a stable covalent bond, allowing for the selective labeling and detection of biomolecules . The molecular targets are typically strained alkenes, and the pathways involved include the formation of a six-membered ring through the cycloaddition reaction .

Properties

Molecular Formula

C3H6ClN5

Molecular Weight

147.57 g/mol

IUPAC Name

1,2,4,5-tetrazin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C3H5N5.ClH/c4-1-3-7-5-2-6-8-3;/h2H,1,4H2;1H

InChI Key

RZVUFOUDEHPNBT-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(N=N1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.